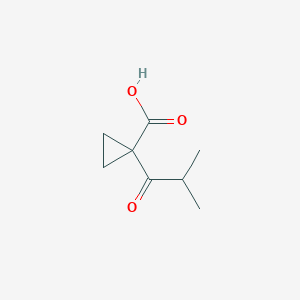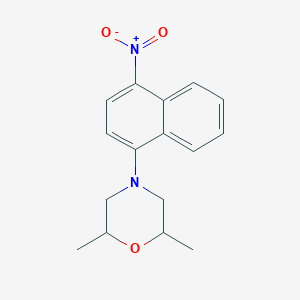
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a nitro-naphthalene moiety at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by the formation of the morpholine ring through cyclization reactions. The dimethyl groups are introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and dimethyl groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 2,6-dimethyl-
- Morpholine, 4-nitro-1-naphthalenyl-
- Naphthalene derivatives with nitro groups
Uniqueness
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
870889-98-8 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(4-nitronaphthalen-1-yl)morpholine |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-17(10-12(2)21-11)15-7-8-16(18(19)20)14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
SYBQAIYZEIZREO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


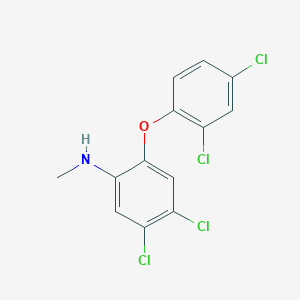
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
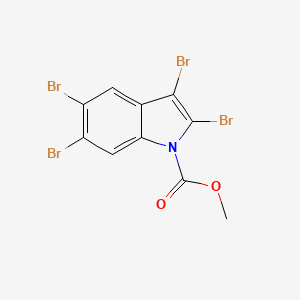
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
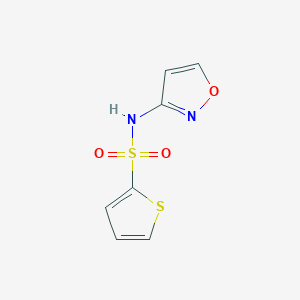
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
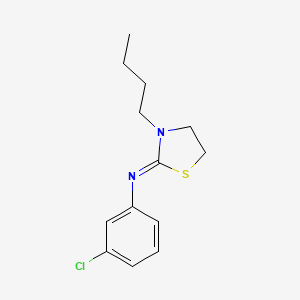
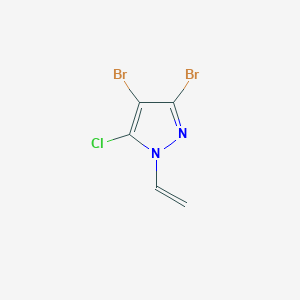
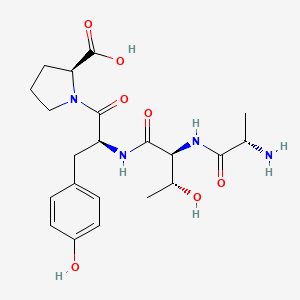
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
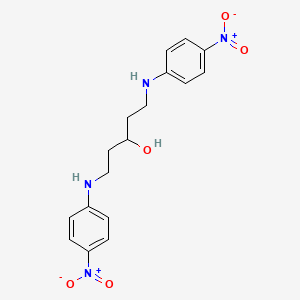
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
